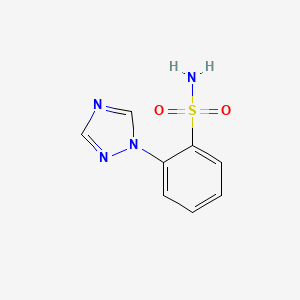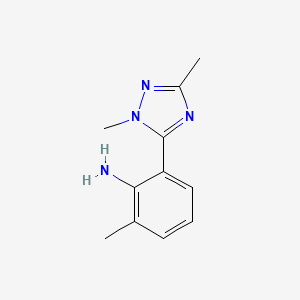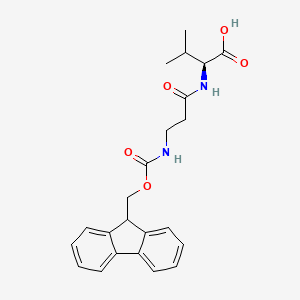![molecular formula C13H18F3N3 B13540969 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)
2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline is an organic compound that features a piperazine ring substituted with a trifluoropropyl group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group is introduced via nucleophilic substitution reactions using 1,1,1-trifluoropropan-2-yl halides.
Coupling with Aniline: The final step involves coupling the substituted piperazine with aniline under conditions that promote nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods often use automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated anilines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how these groups influence the interaction of molecules with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure is conducive to binding with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperazine ring facilitates binding to receptors or enzymes. This combination can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(1,1,1-Trifluoromethyl)piperazin-1-yl]aniline
- 2-[4-(1,1,1-Trifluoroethyl)piperazin-1-yl]aniline
- 2-[4-(1,1,1-Trifluorobutyl)piperazin-1-yl]aniline
Uniqueness
Compared to similar compounds, 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline offers a balance between hydrophobicity and steric effects due to the trifluoropropyl group. This balance can enhance its binding affinity and selectivity for certain biological targets, making it a unique and valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H18F3N3 |
|---|---|
Peso molecular |
273.30 g/mol |
Nombre IUPAC |
2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C13H18F3N3/c1-10(13(14,15)16)18-6-8-19(9-7-18)12-5-3-2-4-11(12)17/h2-5,10H,6-9,17H2,1H3 |
Clave InChI |
GMOSMAVLEJAOFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)N1CCN(CC1)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13540929.png)
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride](/img/structure/B13540937.png)



![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13540954.png)
![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
